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Technical Support Center: Improving 260/230
Ratios in RNA Samples
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

low 260/230 ratios in their RNA samples. Re-precipitation with sodium acetate is a common

and effective method to improve the purity of RNA samples.

Troubleshooting Guide
Issue: Low 260/230 ratio in my RNA sample.

A low 260/230 ratio is a common indicator of contamination in an RNA sample. The ideal

260/230 ratio for pure RNA is typically between 2.0 and 2.2.[1][2] A ratio below this range

suggests the presence of contaminants that absorb light at or near 230 nm.
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Potential Cause Recommended Solution

Guanidinium Salt Contamination

Guanidinium thiocyanate or guanidinium

hydrochloride, often present in lysis buffers of

RNA extraction kits, are common culprits for low

260/230 ratios.[3] Solution: Perform additional

wash steps with 70-80% ethanol during the

initial RNA extraction. If the RNA is already

isolated, re-precipitation with sodium acetate

and ethanol is highly effective at removing these

salts.

Phenol Contamination

Residual phenol from TRIzol-based extraction

methods can significantly lower the 260/230

ratio.[1] Solution: Ensure careful pipetting to

avoid carrying over the organic phase during

extraction. An additional chloroform extraction

can be performed before precipitation. For

already isolated RNA, re-precipitation with

sodium acetate and thorough washing of the

pellet with 75-80% ethanol will help remove

residual phenol.

Carbohydrate Contamination

Polysaccharides, which can be particularly

problematic in samples from plant tissues,

absorb at 230 nm.[1] Solution: Specialized

protocols for plant RNA extraction may be

necessary. For existing samples, re-precipitation

might help, but a second purification using a

silica-based column could be more effective.

Incorrect Blanking Solution

Using water to blank a spectrophotometer for

samples dissolved in a buffer (like TE) can lead

to artificially low 260/230 ratios.[1] Solution:

Always use the same buffer for blanking as the

one your RNA is resuspended in.

Frequently Asked Questions (FAQs)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://documents.thermofisher.com/TFS-Assets/CAD/Product-Bulletins/TN52646-E-0215M-NucleicAcid.pdf
https://documents.thermofisher.com/TFS-Assets/CAD/Product-Bulletins/TN52646-E-0215M-NucleicAcid.pdf
https://documents.thermofisher.com/TFS-Assets/CAD/Product-Bulletins/TN52646-E-0215M-NucleicAcid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1644765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q1: What does the 260/230 ratio indicate?

The 260/230 ratio is a measure of nucleic acid purity. A low ratio suggests the presence of

contaminants that absorb light at 230 nm, such as guanidinium salts, phenol, or carbohydrates.

[1][3]

Q2: What is an acceptable 260/230 ratio for downstream applications?

For most downstream applications like RT-qPCR and RNA sequencing, a 260/230 ratio of >1.8

is generally considered acceptable, with a ratio between 2.0 and 2.2 being ideal for pure RNA.

[1][2]

Q3: Will a low 260/230 ratio inhibit my downstream experiments?

Contaminants that cause a low 260/230 ratio, particularly guanidinium salts and phenol, can

inhibit enzymatic reactions such as reverse transcription and PCR.[3] Therefore, it is highly

recommended to clean up the RNA sample to improve this ratio before proceeding.

Q4: How does re-precipitation with sodium acetate improve the 260/230 ratio?

Re-precipitation with sodium acetate and ethanol selectively precipitates the larger RNA

molecules while smaller contaminant molecules, such as salts and residual phenol, remain in

the supernatant. The subsequent ethanol washes further remove these soluble contaminants

from the RNA pellet.

Q5: Will I lose a significant amount of RNA during re-precipitation?

Some RNA loss is expected during any purification step. However, by following the protocol

carefully, especially during the pelleting and washing steps, the loss can be minimized. For very

low concentration samples, a carrier like glycogen can be added to improve recovery, although

this may affect the 260/230 ratio if not completely removed.

Expected Improvement in 260/230 Ratio
While the exact improvement can vary depending on the initial level and type of contamination,

re-precipitation with sodium acetate is expected to significantly increase the 260/230 ratio.
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Sample Status Typical 260/230 Ratio

Before Re-precipitation < 1.8

After Re-precipitation > 1.8 (often approaching 2.0)

Experimental Protocol: RNA Re-precipitation with
Sodium Acetate
This protocol describes the methodology for cleaning up an RNA sample with a low 260/230

ratio.

Materials:

RNA sample with a low 260/230 ratio

3 M Sodium Acetate (pH 5.2), RNase-free

100% Ethanol (ice-cold)

75% Ethanol (in RNase-free water, ice-cold)

RNase-free water

Microcentrifuge tubes, RNase-free

Microcentrifuge (refrigerated)

Pipettes and RNase-free tips

Procedure:

Sample Preparation:

Start with your RNA sample dissolved in RNase-free water or buffer. If the volume is very

small, you can add RNase-free water to bring it to a manageable volume (e.g., 20-50 µL).

Addition of Sodium Acetate:
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Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your RNA sample. For example, to

a 50 µL RNA sample, add 5 µL of 3 M Sodium Acetate.

Mix gently by flicking the tube.

Ethanol Precipitation:

Add 2.5 to 3 volumes of ice-cold 100% ethanol. For a 55 µL sample (50 µL RNA + 5 µL

Sodium Acetate), add 137.5 to 165 µL of 100% ethanol.

Mix thoroughly by inverting the tube several times.

Incubation:

Incubate the mixture at -20°C for at least 30 minutes. For very dilute RNA samples, an

overnight incubation at -20°C can improve recovery.

Pelleting the RNA:

Centrifuge the sample at maximum speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

A small, white pellet of RNA should be visible at the bottom of the tube.

Washing the Pellet:

Carefully aspirate and discard the supernatant without disturbing the RNA pellet.

Add 500 µL of ice-cold 75% ethanol to the tube.

Centrifuge at >12,000 x g for 5 minutes at 4°C.

Carefully aspirate and discard the supernatant.

Repeat this wash step once more for a total of two washes.

Drying the Pellet:

After the final wash, briefly centrifuge the tube again to collect any remaining liquid and

carefully remove it with a fine pipette tip.
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Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this

can make it difficult to resuspend.

Resuspension:

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Gently flick the tube and/or pipette up and down to ensure the pellet is fully dissolved. You

can briefly incubate at 55-60°C for a few minutes to aid resuspension.

Quantification:

Measure the concentration and purity (260/280 and 260/230 ratios) of your cleaned RNA

sample using a spectrophotometer.

Visualizations
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Caption: Experimental workflow for RNA re-precipitation.
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Caption: Troubleshooting decision tree for low 260/230 ratios.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [improving 260/230 ratio in RNA samples by re-
precipitation with sodium acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1644765#improving-260-230-ratio-in-rna-samples-
by-re-precipitation-with-sodium-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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